molecular formula C9H9BrN2O3 B1604475 3-Bromo-N,N-dimethyl-5-nitrobenzamide CAS No. 929000-26-0

3-Bromo-N,N-dimethyl-5-nitrobenzamide

Cat. No.: B1604475
CAS No.: 929000-26-0
M. Wt: 273.08 g/mol
InChI Key: PTTSRYCEMAFIIT-UHFFFAOYSA-N
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Description

3-Bromo-N,N-dimethyl-5-nitrobenzamide: is a chemical compound with the molecular formula C₉H₉BrN₂O₃ and a molecular weight of 273.08 g/mol . It is characterized by the presence of a bromine atom, a nitro group, and a dimethylamide group attached to a benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N,N-dimethyl-5-nitrobenzamide typically involves the bromination of N,N-dimethyl-5-nitrobenzamide. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process .

Scientific Research Applications

Chemistry: 3-Bromo-N,N-dimethyl-5-nitrobenzamide is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new chemical entities and materials .

Biology and Medicine: In biological research, this compound can be used to study the effects of brominated and nitro-substituted benzamides on biological systems. It may serve as a precursor for the synthesis of potential pharmaceutical agents .

Industry: Industrially, this compound is utilized in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for applications requiring specific reactivity and stability .

Mechanism of Action

The mechanism of action of 3-Bromo-N,N-dimethyl-5-nitrobenzamide involves its interaction with molecular targets through its functional groups. The bromine atom and nitro group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison: Compared to its analogs, 3-Bromo-N,N-dimethyl-5-nitrobenzamide is unique due to the specific positioning of the bromine and nitro groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. For instance, the bromine atom at the 3-position makes it more susceptible to nucleophilic substitution reactions compared to compounds with different halogen or nitro group placements .

Properties

IUPAC Name

3-bromo-N,N-dimethyl-5-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O3/c1-11(2)9(13)6-3-7(10)5-8(4-6)12(14)15/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTSRYCEMAFIIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=CC(=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650387
Record name 3-Bromo-N,N-dimethyl-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929000-26-0
Record name 3-Bromo-N,N-dimethyl-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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